molecular formula C9H7FO2 B047714 7-Fluorochroman-4-one CAS No. 113209-68-0

7-Fluorochroman-4-one

Cat. No. B047714
M. Wt: 166.15 g/mol
InChI Key: HRPULQFHSZKTNA-UHFFFAOYSA-N
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Description

7-Fluorochroman-4-one is a fluorinated organic compound belonging to the chromanone family. It is characterized by its unique chemical structure, which includes a fluorine atom attached to the chromanone backbone. This modification significantly affects its chemical and physical properties, making it a compound of interest in various research fields.

Synthesis Analysis

The synthesis of fluorinated chromanone derivatives involves multi-step chemical processes, including the use of specific reagents and catalysts to introduce the fluorine atom into the chromanone structure. A study by Suzuki et al. (2007) highlights a novel synthesis approach for fluorine-containing pentasubstituted pyridine derivatives, which are closely related to 7-Fluorochroman-4-one, demonstrating the intricacies involved in incorporating fluorine atoms into complex organic molecules (Suzuki et al., 2007).

Molecular Structure Analysis

The molecular structure of 7-Fluorochroman-4-one and its derivatives has been extensively studied using various analytical techniques, including X-ray diffraction, NMR spectroscopy, and computational methods. These studies provide detailed insights into the compound's geometry, electronic structure, and the effects of fluorination on its chemical reactivity. For example, the work of Satheeshkumar et al. (2017) on closely related compounds uses DFT calculations and spectroscopic analysis to understand the molecular geometry and chemical reactivity (Satheeshkumar et al., 2017).

Chemical Reactions and Properties

Fluorinated compounds like 7-Fluorochroman-4-one exhibit unique reactivity due to the presence of the highly electronegative fluorine atom. This reactivity includes participation in various chemical reactions, such as substitution and cyclization, which are crucial for the synthesis of complex fluorinated molecules. The fluorine atom also influences the compound's acidity, basicity, and overall chemical stability.

Physical Properties Analysis

The introduction of a fluorine atom into the chromanone structure impacts the compound's physical properties, including melting point, boiling point, solubility, and crystalline structure. These properties are essential for understanding the compound's behavior in different environments and for its application in material science and organic synthesis.

Chemical Properties Analysis

7-Fluorochroman-4-one's chemical properties are significantly influenced by the fluorine atom, which affects its electron distribution, dipole moment, and reactivity towards nucleophiles and electrophiles. Studies on fluorinated compounds reveal that the presence of fluorine can enhance stability and reactivity, making these compounds suitable for various chemical transformations.

For further detailed insights into the synthesis, structural and chemical properties of 7-Fluorochroman-4-one and related compounds, the following references are recommended:

Scientific Research Applications

  • It is used as a reagent for selective C-F bond activation in organic synthesis, contributing significantly to the field of chemical reviews (Amii & Uneyama, 2009).

  • As a novel macromolecule, it selectively binds Hg 2+ and acts as an on-off fluorescence switch, useful in detecting mercury with a detection limit of 20 ppb (Wanichacheva et al., 2009).

  • In protease research, fluorogenic peptide substrates with 7-amino-4-carbamoylmethylcoumarin (ACC) are used to identify the specificity of proteases, aiding in the development of selective substrates and inhibitors (Harris et al., 2000).

  • Chemosensors based on 7-Fluorochroman-4-one demonstrate high selectivity and sensitivity for detecting Cu2+ and Al3+, with notable detection limits (Chemate & Sekar, 2015).

  • It's recognized as an effective two-photon absorption fluorophore with significant fluorescent properties (Yan et al., 2007).

  • Novel 6-fluorochroman derivatives, closely related to 7-Fluorochroman-4-one, show potential as 5-HT1A receptor antagonists, with some exhibiting selective activity against specific receptors (Yasunaga et al., 1998).

  • NBD-Cl, a derivative, serves as a fluorogenic and chromogenic reagent for determining pharmaceutical amines (Elbashir et al., 2011).

  • Latent fluorophores based on the trimethyl lock strategy, which include this compound, are used as substrates for enzymes, offering stability and reactivity (Lavis et al., 2006).

  • 7-Substituted 4-diazomethylcoumarins, including those with 7-Fluorochroman-4-one, are potential fluorogenic reagents for carboxylic acids (Ito & Maruyama, 1983).

  • Its reactions with fluoride ion in 7-phosphanorbornadiene complexes yield fluorophosphido complexes, useful in synthesizing fluorobiphosphine complexes (Compain & Mathey, 2006).

  • Certain fluorophenyl and phenyl-substituted derivatives exhibit antiferromagnetic interactions, relevant in the study of magnetic properties (Constantinides et al., 2012).

  • Some derivatives have shown significant anticancer activity and potential as hTopoIIα inhibitors, crucial in cancer research (Bhatt et al., 2015).

  • Rat liver microsomes metabolize certain 7-fluorochroman derivatives, with implications in pharmacological studies (Chiu et al., 1984).

  • Ultramicroelectrodes introduce fluorogenic reagents like this into cells for selective manipulation, important in cellular research (Lundqvist et al., 1998).

  • Electrochromic cells containing 7-Fluorochroman-4-one change color under specific voltages, useful in material sciences (Kim et al., 2005).

  • DNA binding studies use derivatives like 7-AAMD for probing histone-chromatin interactions (Loborg & Rundquist, 1997).

  • In cytometry, fluorochromes such as 7AAD enable simultaneous cell cycle analysis with surface markers, enhancing cellular research methodologies (Rabinovitch et al., 1986).

  • Multi-probe assays using derivatives have significantly lowered detection limits for mercury, exemplifying advances in bioinspired signal amplification (Mubarok et al., 2016).

Safety And Hazards

7-Fluorochroman-4-one is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves .

Future Directions

Given the significant structural entity of the chroman-4-one framework and its broad variety of remarkable biological and pharmaceutical activities, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .

properties

IUPAC Name

7-fluoro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPULQFHSZKTNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562635
Record name 7-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluorochroman-4-one

CAS RN

113209-68-0
Record name 7-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-(3-fluorophenoxy)-propionic acid (4.94 g, 26.8 mmol) in dichloromethane (135 mL) is added several drops of anhydrous dimethylformamide, followed by oxalyl chloride (4.68 mL, 53.6 mmol). The reaction is stirred at room temperature until gas evolution ceases (˜30 min), then evaporated under reduced pressure and reconstituted in dichloromethane (135 mL). Following the addition of aluminum trichloride (4.28 g, 32.1 mmol), the reaction is stirred for 1 h, then 2 M aqueous hydrochloric acid (100 mL) and dichloromethane (100 mL) are added. The layers are separated, and the aqueous layer extracted with dichloromethane (2×100 mL). The combined organic-layers are washed with brine (2×100 mL), dried over magnesium sulfate, filtered and evaporated under reduced pressure. The crude residue is recrystallized twice from 2-propanol to afford slightly impure title compound (1.79 g, 40%), and the mother liquor subjected to flash chromatography (silica gel, 3:1 pentane/Et2O) to afford pure title compound (1.15 g, 26%): Rf 0.45 (1:1 ethyl acetate/hexanes); mp 53-56 ° C.; 1 H NMR (300 MHz, CDCl3), δ2.75 (t, J=6.4 Hz, 2H), 4.51 (t, J=6.4 Hz, 2H), 6.61 (dd, J=2.3, 9.9 Hz, 1H), 6.65-6.72 (m, 1H), 7.87 (dd, J=6.7, 8.8 Hz, 1H); 19F NMR (282 MHz, CDCl3), δ-101.06; APCI MS m/z 167 [C9H7FO2+H]+.
Quantity
4.94 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
4.68 mL
Type
reactant
Reaction Step Two
Quantity
4.28 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
40%

Synthesis routes and methods II

Procedure details

Following the same procedure established in Example 1, the reactor was charged with meta-fluorophenol (28 grams), acrylic acid (27 grams), and phenothiazine (0.02 grams). The reactor was sealed, evacuated and cooled to -78° C. before the anhydrous hydrogen fluoride (125 grams) was added. The mixture was stirred and warmed to 40° C. for one hour then to 100° C. for 4.5 hours as the pressure was recorded at 140 psig. After venting the excess hydrogen fluoride the reactor was cooled to 5° C. and the mixture washed with D.I. water. Analysis by HPLC indicated no 4-Chromanones to be present. A mixture of by-products were seen.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
6
Citations
RM Betancourt, P Phansavath… - The Journal of …, 2021 - ACS Publications
… Following the described procedure, 300 mg of 7-fluorochroman-4-one (1.8 mmol, 1.0 equiv) was used. Purification via flash column chromatography on silica gel (90:10 petroleum ether/…
Number of citations: 10 pubs.acs.org
LL Mao, AX Zhou, XH Zhu, H Peng… - The Journal of …, 2022 - ACS Publications
An efficient and facile visible-light-mediated tandem difluoromethylation/cyclization of alkenyl aldehydes, with easily accessible and air-stable [Ph 3 PCF 2 H] + Br – as the …
Number of citations: 9 pubs.acs.org
D Renko, O Provot, E Rasolofonjatovo, J Bignon… - European Journal of …, 2015 - Elsevier
Potent anticancer 4-arylchromene agents 6, as restricted isoCA-4 analogues, were prepared with excellent yields by a rapid and versatile synthetic pathway. First, in the presence of …
Number of citations: 29 www.sciencedirect.com
S Gobbi, Q Hu, C Zimmer, M Engel… - Journal of Medicinal …, 2016 - ACS Publications
The inhibition of corticosteroid biosynthesis could be considered as an emerging strategy to reduce their abnormally high levels, and in this framework CYP11B1 and CYP11B2 …
Number of citations: 19 pubs.acs.org
A Rueda-Zubiaurre, S Yahiya, OJ Fischer… - Journal of medicinal …, 2019 - ACS Publications
Malaria is still a leading cause of mortality among children in the developing world, and despite the immense progress made in reducing the global burden, further efforts are needed if …
Number of citations: 13 pubs.acs.org
T Luo, H Wu, L Liao, JP Wan, Y Liu - The Journal of Organic …, 2021 - ACS Publications
An unprecedented method for the synthesis of dichlorinated and dibrominated 2-amino-substituted chromanones is developed by employing enaminones and NCS/NBS as starting …
Number of citations: 18 pubs.acs.org

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